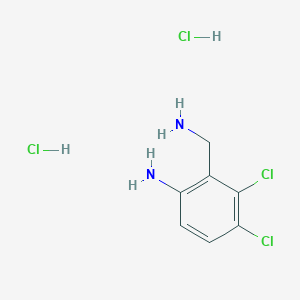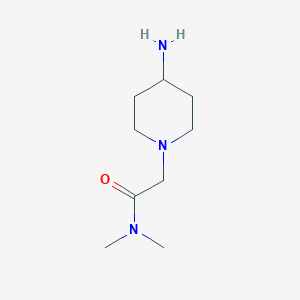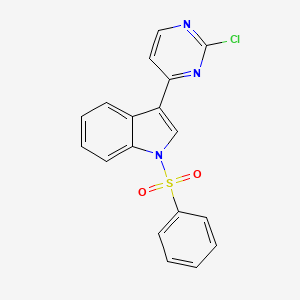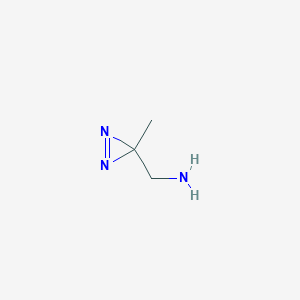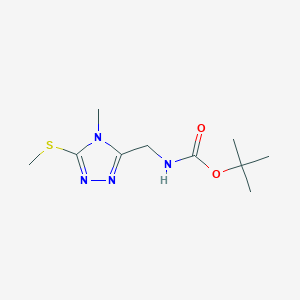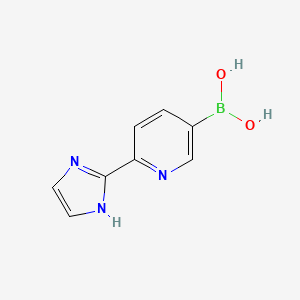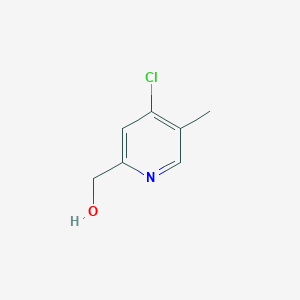
(4-Chloro-5-methylpyridin-2-yl)methanol
Übersicht
Beschreibung
(4-Chloro-5-methylpyridin-2-yl)methanol, also known as CMPM, is a chemical compound that has been studied for its potential use in various scientific applications. It is a pyridine derivative that has a hydroxyl group attached to the methyl carbon atom. The compound has been synthesized using various methods and has been shown to have several biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of (4-Chloro-5-methylpyridin-2-yl)methanol is not fully understood, but studies have shown that it can interact with various cellular pathways and proteins. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to modulate the expression of genes involved in apoptosis. It has also been shown to interact with the beta-amyloid protein in the brain, which is involved in the formation of amyloid-beta plaques in Alzheimer's disease.
Biochemische Und Physiologische Effekte
(4-Chloro-5-methylpyridin-2-yl)methanol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in them, and inhibit the formation of amyloid-beta plaques in the brain. It has also been shown to have antioxidant properties and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-Chloro-5-methylpyridin-2-yl)methanol in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It can also be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (4-Chloro-5-methylpyridin-2-yl)methanol. One area of research is to further investigate its potential as an anti-cancer agent. Studies could focus on identifying the specific cellular pathways and proteins that (4-Chloro-5-methylpyridin-2-yl)methanol interacts with and developing more potent derivatives of the compound. Another area of research is to investigate its potential use in the treatment of Alzheimer's disease. Studies could focus on identifying the specific mechanisms by which (4-Chloro-5-methylpyridin-2-yl)methanol inhibits the formation of amyloid-beta plaques and developing more effective treatments based on this knowledge. Finally, studies could focus on investigating the potential use of (4-Chloro-5-methylpyridin-2-yl)methanol in other areas of medicine, such as immunology and infectious diseases.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-5-methylpyridin-2-yl)methanol has been studied for its potential use in various scientific applications. One of the most promising areas of research is its use as a potential anti-cancer agent. Studies have shown that (4-Chloro-5-methylpyridin-2-yl)methanol can inhibit the growth of cancer cells and induce apoptosis in them. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain.
Eigenschaften
IUPAC Name |
(4-chloro-5-methylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHYUVNARGSEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729348 | |
| Record name | (4-Chloro-5-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-5-methylpyridin-2-yl)methanol | |
CAS RN |
882679-13-2 | |
| Record name | (4-Chloro-5-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Aza-bicyclo[3.2.1]oct-8-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B3292887.png)
![5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B3292912.png)
![2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid](/img/structure/B3292918.png)

